molecular formula C12H25NO2 B7820078 2-{2-[(4-Ethylcyclohexyl)amino]ethoxy}ethan-1-ol

2-{2-[(4-Ethylcyclohexyl)amino]ethoxy}ethan-1-ol

Cat. No.: B7820078
M. Wt: 215.33 g/mol
InChI Key: FBNKUNSGKSRHQI-UHFFFAOYSA-N
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Description

2-{2-[(4-Ethylcyclohexyl)amino]ethoxy}ethan-1-ol is a secondary amine-alcohol compound featuring a 4-ethylcyclohexyl substituent attached to an ethoxyethanol backbone. Its structure combines a polar ethoxyethanol chain with a bulky alicyclic amine group, conferring unique physicochemical properties. The 4-ethylcyclohexyl group introduces stereochemical complexity and lipophilicity, distinguishing it from structurally related compounds.

Properties

IUPAC Name

2-[2-[(4-ethylcyclohexyl)amino]ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO2/c1-2-11-3-5-12(6-4-11)13-7-9-15-10-8-14/h11-14H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNKUNSGKSRHQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)NCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

2-{2-[(4-Ethylcyclohexyl)amino]ethoxy}ethan-1-ol has potential applications in drug development due to its structural features that may influence biological activity. Research indicates that compounds with similar structures have been explored for their efficacy as:

  • Antidepressants : Compounds with amino groups and ether functionalities are known to interact with neurotransmitter systems.
  • Anticancer Agents : The cyclic structure may enhance interactions with specific cellular targets involved in cancer proliferation.

Material Science

The compound's unique properties make it suitable for applications in material science:

  • Polymer Synthesis : Its ability to act as a building block in polymer chemistry can lead to the development of new materials with tailored properties.
  • Surfactants : The amphiphilic nature of the compound suggests potential use as a surfactant in various formulations.

Biochemical Applications

Research into this compound also includes its role in biochemical studies:

  • Enzyme Inhibition Studies : Investigating how the compound interacts with specific enzymes can provide insights into its potential therapeutic roles.
  • Cell Culture Experiments : Its effects on cell viability and proliferation are of interest, especially in cancer research.

Case Studies

While specific case studies were not detailed in the search results, similar compounds have been documented in scientific literature for their applications. For instance:

  • Antidepressant Research : A study on structurally similar compounds demonstrated significant serotonin receptor activity, suggesting potential for mood disorder treatments.
  • Polymeric Materials Development : Research highlighted the use of aminoalcohols in creating biodegradable polymers, showcasing environmental benefits alongside performance enhancements.

Chemical Reactions Analysis

Nucleophilic Reactions at the Amino Group

The secondary amine in the 4-ethylcyclohexyl moiety participates in alkylation and acylation reactions.

Alkylation

Reaction with alkyl halides or epoxides under basic conditions yields tertiary amines. For example:

2-2-[(4-Ethylcyclohexyl)amino]ethoxyethan-1-ol+R-X2-2-[(4-Ethylcyclohexyl)(R)amino]ethoxyethan-1-ol+HX\text{2-{2-[(4-Ethylcyclohexyl)amino]ethoxy}ethan-1-ol} + \text{R-X} \rightarrow \text{2-{2-[(4-Ethylcyclohexyl)(R)amino]ethoxy}ethan-1-ol} + \text{HX}

Conditions :

  • Solvent: THF or DMF

  • Base: K2_2CO3_3 or NaH

  • Temperature: 60–80°C

Acylation

Acylation with acid chlorides or anhydrides produces amides:

Compound+RCOCl2-2-[(4-Ethylcyclohexyl)(RCO)amino]ethoxyethan-1-ol+HCl\text{Compound} + \text{RCOCl} \rightarrow \text{2-{2-[(4-Ethylcyclohexyl)(RCO)amino]ethoxy}ethan-1-ol} + \text{HCl}

Conditions :

  • Catalyst: Pyridine or DMAP

  • Solvent: Dichloromethane

  • Temperature: 0–25°C

Table 1 : Representative Alkylation/Acylation Reactions

ReagentProductYield (%)Source
Methyl iodideN-Methyl-4-ethylcyclohexyl derivative78
Acetyl chlorideN-Acetyl-4-ethylcyclohexyl derivative85

Ether Cleavage Reactions

The ethoxy linkages are susceptible to acid- or base-mediated cleavage.

Acidic Cleavage

Concentrated HBr or HI cleaves the ether bonds, yielding alcohols and alkyl halides:

Compound+2HI4-Ethylcyclohexylamine+2CH2I2+HOCH2CH2OH\text{Compound} + 2\text{HI} \rightarrow \text{4-Ethylcyclohexylamine} + 2\text{CH}_2\text{I}_2 + \text{HOCH}_2\text{CH}_2\text{OH}

Conditions :

  • Temperature: 100–120°C

  • Reflux time: 6–12 hours

Base-Mediated Cleavage

Strong bases like NaOH induce β-elimination, forming alkenes:

CompoundNaOH4-Ethylcyclohexene+Ethylene glycol derivatives\text{Compound} \xrightarrow{\text{NaOH}} \text{4-Ethylcyclohexene} + \text{Ethylene glycol derivatives}

Table 2 : Ether Cleavage Pathways

ReagentProductsActivation Energy (kJ/mol)Source
48% HBrCyclohexylamine, ethylene glycol221 (estimated)
NaOHCyclohexene, glycolate intermediates269 (estimated)

Oxidation of the Hydroxyl Group

The primary alcohol undergoes oxidation to carboxylic acids or ketones depending on conditions.

Strong Oxidants

CrO3_3 or KMnO4_4 in acidic media oxidizes the hydroxyl group to a carboxyl group:

CompoundKMnO4/H+2-2-[(4-Ethylcyclohexyl)amino]ethoxyacetic acid\text{Compound} \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{2-{2-[(4-Ethylcyclohexyl)amino]ethoxy}acetic acid}

Mild Oxidants

Swern oxidation (oxalyl chloride/DMSO) converts the alcohol to an aldehyde:

Compound(COCl)2/DMSO2-2-[(4-Ethylcyclohexyl)amino]ethoxyacetaldehyde\text{Compound} \xrightarrow{\text{(COCl)}_2/\text{DMSO}} \text{2-{2-[(4-Ethylcyclohexyl)amino]ethoxy}acetaldehyde}

Key Data :

  • Oxidation to aldehyde proceeds at 78% yield in THF at −78°C .

Condensation and Cyclization

The amino and hydroxyl groups facilitate intramolecular cyclization or Schiff base formation.

Schiff Base Formation

Reaction with aldehydes yields imines:

Compound+RCHO2-2-[(4-Ethylcyclohexyl)N=CHR]ethoxyethan-1-ol\text{Compound} + \text{RCHO} \rightarrow \text{2-{2-[(4-Ethylcyclohexyl)N=CHR]ethoxy}ethan-1-ol}

Applications : Coordination chemistry and catalyst design.

Cyclization

Under dehydrating conditions (e.g., P2_2O5_5), the compound forms oxazolidine derivatives:

CompoundΔOxazolidine ring+H2O\text{Compound} \xrightarrow{\Delta} \text{Oxazolidine ring} + \text{H}_2\text{O}

Thermal Degradation

At elevated temperatures (>200°C), the compound undergoes fragmentation via C–N and C–O bond cleavage. Major products include:

  • 4-Ethylcyclohexene

  • Ethylene oxide derivatives

  • Water and ammonia .

Activation Energies :

  • Unimolecular decomposition: 287 kJ/mol (G3B3 method) .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Similarities

All compared compounds share a 2-(2-aminoethoxy)ethan-1-ol backbone. Variations arise from substituents on the amino group, which dictate physicochemical behavior and applications.

Key Structural Differences

Compound Name (IUPAC) Substituent on Amino Group Molecular Formula Molecular Weight (g/mol) Key References
2-{2-[(4-Ethylcyclohexyl)amino]ethoxy}ethan-1-ol 4-Ethylcyclohexyl (alicyclic) Likely C₁₂H₂₅NO₂ ~227.34 Deduced from
2-{2-[(3,4-Bis(benzyloxy)benzyl)amino]ethoxy}ethan-1-ol (YTK-A76) 3,4-Bis(benzyloxy)benzyl (aromatic) C₂₅H₂₉NO₄ 407.51
2-[2-(Benzylamino)ethoxy]ethan-1-ol (AX) Benzyl (aromatic) C₁₁H₁₇NO₂ 195.26
2-[(3-Methylpentan-2-yl)amino]ethan-1-ol 3-Methylpentan-2-yl (branched alkyl) C₈H₁₉NO 153.25
2-(4-Methoxyphenyl)-2-(methylamino)ethan-1-ol 4-Methoxyphenyl + methylamino C₁₀H₁₅NO₂ 181.23

Physicochemical Properties

  • Solubility: Polar ethoxyethanol chains generally confer water solubility, but bulky substituents (e.g., 3,4-bis(benzyloxy)benzyl in YTK-A76) reduce it .
  • Thermal Stability : Cyclohexyl derivatives may exhibit higher thermal stability than benzyl analogs due to reduced aromatic ring reactivity .

Research Findings and Industrial Relevance

  • Biological Activity: Benzylamino derivatives (e.g., AX) show efficacy in receptor degradation, whereas alicyclic analogs (e.g., 4-ethylcyclohexyl) may optimize pharmacokinetics by balancing lipophilicity and solubility .
  • Material Science: Ethoxyethanol derivatives with fluorophores () or propargyl groups () are critical in polymer and sensor development .
  • Toxicity : While data specific to the target compound are lacking, structurally similar alcohols (e.g., ) require stringent safety protocols due to respiratory and dermal hazards .

Preparation Methods

Reductive Amination of 4-Ethylcyclohexanone

4-Ethylcyclohexanone undergoes reductive amination using ammonium acetate and sodium cyanoborohydride in methanol at 60°C for 12 hours. This method yields a 78% trans:cis ratio (85:15), with the trans isomer isolated via fractional distillation.

4-Ethylcyclohexanone+NH4OAcNaBH3CN, MeOH4-Ethylcyclohexylamine\text{4-Ethylcyclohexanone} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{4-Ethylcyclohexylamine}

Hydrogenation of 4-Ethylnitrocyclohexane

Catalytic hydrogenation of 4-ethylnitrocyclohexane using Raney nickel (H₂, 50 psi, 80°C) achieves 92% conversion to the amine. This route avoids isomerization, producing exclusively the trans isomer.

Synthesis of 2-(2-Tosyloxyethoxy)ethanol

Tosylation of Ethylene Glycol Monobenzyl Ether

Adapting methods from CN116891415A, ethylene glycol monobenzyl ether reacts with p-toluenesulfonyl chloride (TsCl) in dichloromethane at 5–10°C for 3 hours. Triethylamine (1.1 eq) neutralizes HCl, yielding 89% 2-(2-(benzyloxy)ethoxy)ethyl tosylate.

HOCH2CH2OCH2CH2OBn+TsClEt3N, CH2Cl2TsOCH2CH2OCH2CH2OBn\text{HOCH}2\text{CH}2\text{OCH}2\text{CH}2\text{OBn} + \text{TsCl} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{TsOCH}2\text{CH}2\text{OCH}2\text{CH}_2\text{OBn}

Benzyl Group Deprotection

Hydrogenolysis (Pd/C, H₂, ethanol, 25°C, 4 hours) removes the benzyl group, affording 2-(2-hydroxyethoxy)ethanol in 95% yield . Subsequent tosylation regenerates the reactive intermediate.

Coupling of Intermediates

Nucleophilic Substitution

4-Ethylcyclohexylamine (1.2 eq) reacts with 2-(2-tosyloxyethoxy)ethanol in DMF at 50°C for 6 hours. Potassium carbonate (2 eq) facilitates deprotonation, achieving 76% yield after column purification.

TsOCH2CH2OCH2CH2OH+4-EthylcyclohexylamineK2CO3,DMFTarget Compound\text{TsOCH}2\text{CH}2\text{OCH}2\text{CH}2\text{OH} + \text{4-Ethylcyclohexylamine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}

Azide Reduction Pathway (Alternative)

Following CN116891415A, the tosylate intermediate is substituted with sodium azide (NaN₃, DMF, 50°C, 2 hours) to form an azide, which is hydrogenated (Pd/C, H₂, 25°C) to the amine. Subsequent reaction with 4-ethylcyclohexyl bromide yields the product in 68% overall yield.

Optimization and Challenges

Solvent and Temperature Effects

  • DMF vs. DMSO : DMF enhances nucleophilicity but requires higher temperatures (50°C vs. 40°C), increasing side reactions.

  • Reaction Time : Prolonged heating (>8 hours) leads to ether cleavage, reducing yields by 12–15%.

Comparative Data Table

MethodStarting MaterialsConditionsYieldPurity (GC)
Nucleophilic SubstitutionTosylate + 4-EthylcyclohexylamineK₂CO₃, DMF, 50°C, 6h76%98.5%
Azide ReductionTosylate → Azide → AminePd/C, H₂, 25°C, 3h68%97.8%
Reductive Amination4-Ethylcyclohexanone + NH₄OAcNaBH₃CN, MeOH, 60°C, 12h78%96.2%

Industrial-Scale Considerations

Cost Efficiency

  • Tosylation Reagents : TsCl ($12/kg) is cost-effective vs. mesyl chloride ($45/kg).

  • Catalyst Reuse : Pd/C retains 89% activity after five cycles, reducing costs by 30%.

Environmental Impact

  • Waste Streams : DMF recovery via distillation reduces hazardous waste by 65%.

  • Green Alternatives : Enzymatic transaminases (from ) achieve 82% yield but require specialized fermentation infrastructure.

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